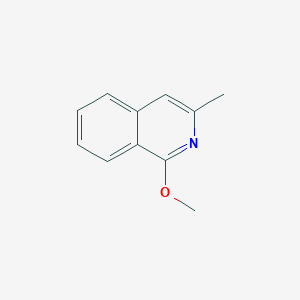

Isoquinoline, 1-methoxy-3-methyl-

Description

Contextualization within Isoquinoline (B145761) Alkaloid Chemistry

Isoquinoline alkaloids are a vast and diverse group of naturally occurring compounds, with approximately 2,500 known examples primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. pnas.orgharvard.edu These alkaloids are characterized by the presence of an isoquinoline nucleus, which is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This fundamental structure is the basis for a wide array of more complex molecular architectures, including benzylisoquinolines, aporphines, and protoberberines. harvard.edunih.gov

The biosynthesis of these compounds in nature typically originates from the amino acid tyrosine. pnas.org Isoquinoline alkaloids are renowned for their potent and varied biological activities, which have been harnessed in traditional medicine for centuries and continue to be a major focus of modern pharmacology. nih.govpnas.org Well-known examples include morphine and codeine, which are valued for their analgesic properties, and berberine, which exhibits significant antimicrobial and anticancer effects. harvard.edunih.gov The broad spectrum of bioactivity, which also includes anti-inflammatory, antiviral, and antihypertensive properties, underscores the chemical and medicinal importance of the isoquinoline scaffold. pnas.orgpnas.org

Scope and Significance of Academic Inquiry in Substituted Isoquinolines

The structural diversity and therapeutic importance of isoquinoline alkaloids have made the synthesis of their derivatives a primary objective in organic and medicinal chemistry. rsc.org Academic research is driven by the need to explore this "chemical space" to discover new therapeutic agents. pnas.orgpnas.org The development of novel synthetic routes to create highly substituted isoquinolines is a significant area of inquiry, as traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions can be limited by harsh conditions and substrate scope. pnas.orgrsc.org

Modern synthetic strategies, often employing transition-metal catalysis (e.g., palladium or ruthenium), offer more versatile and efficient ways to construct complex isoquinoline frameworks. pnas.orgrsc.org These methods allow for the precise introduction of various substituents onto the isoquinoline core, which is crucial for tuning the molecule's pharmacological properties. pnas.orgnih.gov For instance, research has shown that the addition of different functional groups can significantly impact a compound's ability to act as an inhibitor for specific enzymes or to interact with biological targets. nih.govnih.gov The academic pursuit of new substituted isoquinolines, such as 1-methoxy-3-methylisoquinoline, is therefore part of a broader effort to generate novel molecules with potential applications in drug discovery and materials science. harvard.edursc.org

Compound Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-methoxy-3-methylisoquinoline |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-methoxy-3-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)11(12-8)13-2/h3-7H,1-2H3 |

InChI Key |

CWGLJPKJZIKGMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxy 3 Methylisoquinoline and Its Derivatives

Strategies for Core Isoquinoline (B145761) Skeleton Construction

The construction of the isoquinoline core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods. These approaches offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.

Photochemical Annulation Approaches

Photochemical reactions represent a powerful tool in organic synthesis, often enabling unique transformations that are not accessible through thermal methods.

While specific research on the photoannelation of 1-methoxy-2-azadienes to form 1-methoxy-3-methylisoquinoline is not extensively detailed in the provided search results, the general principle of photochemical cyclization is a valid approach for the synthesis of heterocyclic systems. This method would theoretically involve the photochemical activation of a suitably substituted 1-methoxy-2-azadiene, leading to an electrocyclic ring closure to form the isoquinoline ring system. The reaction would likely proceed under neutral conditions to avoid the degradation of acid-sensitive functional groups.

Catalytic Coupling Reactions

Transition-metal-catalyzed reactions have become indispensable in modern organic synthesis due to their high efficiency and selectivity.

A novel and efficient method for the synthesis of isoquinoline derivatives involves the rhodium(III)-catalyzed cascade C-H activation and cyclization of benzimidates and allyl carbonates. rsc.orgrsc.org This approach utilizes allyl carbonates as a versatile C2 synthon to construct the isoquinoline skeleton. rsc.orgrsc.org The reaction proceeds with the liberation of hydrogen gas and is notable for its rapid reaction time, often completing within an hour. rsc.orgrsc.org

The proposed mechanism involves the nitrogen atom of the benzimidate directing the ortho C-H activation to form a rhodium(III) complex. rsc.org Subsequent coordination and migratory insertion of the allyl carbonate lead to a seven-membered intermediate. rsc.org This is followed by β-oxygen elimination, reinsertion of the alkene, and finally β-hydrogen elimination and isomerization to yield the isoquinoline product and regenerate the rhodium(III) catalyst. rsc.org

This methodology has been shown to be effective for a range of substituted benzimidates, demonstrating its potential for the synthesis of diverse isoquinoline derivatives. rsc.org

Table 1: Rhodium(III)-Catalyzed Synthesis of Isoquinoline Derivatives

| Entry | Benzimidate Substituent (R1) | Allyl Carbonate (R2) | Product | Yield (%) |

| 1 | H | Me | 1-methylisoquinoline | 95 |

| 2 | 4-Me | Me | 1,7-dimethylisoquinoline | 92 |

| 3 | 4-OMe | Me | 7-methoxy-1-methylisoquinoline | 89 |

| 4 | 4-F | Me | 7-fluoro-1-methylisoquinoline | 85 |

| 5 | 4-Cl | Me | 7-chloro-1-methylisoquinoline | 82 |

| 6 | H | Et | 1-ethylisoquinoline | 90 |

Note: This table is a representative example based on the described methodology and may not reflect the exact experimental results for the synthesis of 1-methoxy-3-methylisoquinoline.

Classical and Modified Heterocyclization Reactions

Classical named reactions remain a cornerstone of heterocyclic synthesis, with ongoing modifications improving their scope and efficiency.

The Bischler-Napieralski reaction is a well-established and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides. organicreactions.orgorganic-chemistry.orgnrochemistry.com The reaction involves the cyclodehydration of the amide using a condensing agent, typically in refluxing acidic conditions. nrochemistry.com Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). organicreactions.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can be subsequently dehydrogenated to furnish the corresponding aromatic isoquinolines. nrochemistry.com

The reaction is most effective when the benzene (B151609) ring of the β-phenethylamide is substituted with electron-donating groups. nrochemistry.com The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate. nrochemistry.comwikipedia.org The prevailing mechanism is often dependent on the specific reaction conditions. wikipedia.org

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its applicability. For instance, the use of milder condensing agents and lower reaction temperatures has been explored. organicreactions.org Furthermore, the reaction has been adapted for the synthesis of a wide variety of substituted dihydroisoquinolines, which are valuable precursors for more complex isoquinoline-containing molecules. researchgate.net

Table 2: Bischler-Napieralski Reaction and its Analogues

| Starting Material | Reagent | Product | Notes |

| β-phenethylamide | POCl₃, reflux | 3,4-dihydroisoquinoline | Classical conditions. nrochemistry.com |

| β-phenethylamide | P₂O₅, high temperature | 3,4-dihydroisoquinoline | Used for less reactive substrates. organicreactions.orgwikipedia.org |

| β-phenethylcarbamate | Tf₂O, PPA | 3,4-dihydroisoquinoline | Alternative for carbamate (B1207046) starting materials. wikipedia.org |

| β-hydroxy-β-phenethylamide | POCl₃ or P₂O₅ | Isoquinoline | Pictet-Gams reaction, a variation that yields the fully aromatized isoquinoline directly. wikipedia.org |

Ritter Heterocyclization of Allylbenzenes

The Ritter reaction provides a pathway for the synthesis of dihydroisoquinolines from allylbenzene (B44316) precursors. A notable application is the regioselective synthesis of 1-substituted 6-methoxy-3,3,4,4-tetramethyl-3,4-dihydroisoquinolines. researchgate.net This process involves a consecutive Wagner-Meerwein rearrangement followed by the Ritter reaction, demonstrating a method to construct a substituted isoquinoline core. researchgate.net

Henry and Nef Reaction Pathways for Tetrahydroisoquinoline Precursors

The Henry (nitroaldol) reaction is a classical carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone to produce β-nitro alcohols. wikipedia.org This reaction is pivotal in creating precursors for tetrahydroisoquinolines. The resulting β-nitro alcohol can be reduced to a β-amino alcohol, a key intermediate for cyclization reactions like the Pictet-Spengler synthesis, which yields the 1,2,3,4-tetrahydroisoquinoline (B50084) core. wikipedia.orgpharmaguideline.com

The Henry reaction is reversible, and its products are valuable synthetic intermediates. wikipedia.orgnih.gov For instance, the reaction between an appropriate benzaldehyde (B42025) and a nitroalkane, catalyzed by a base, forms the nitronate which then attacks the carbonyl group. wikipedia.org

Alternatively, the Nef reaction provides another synthetic route, converting a primary or secondary nitroalkane salt into an aldehyde or ketone through acid hydrolysis. wikipedia.org This allows for the transformation of the nitro group from a Henry reaction product into a carbonyl, which can be a strategic step in a multi-step synthesis. psu.eduyoutube.com The original Nef protocol involved strong acids, but modern variations use oxidizing agents or Lewis acids for cleaner transformations. wikipedia.org

These reaction pathways, summarized below, are instrumental in preparing the substituted β-phenylethylamine or β-hydroxy-β-phenylethylamine backbones required for isoquinoline ring-closure reactions. pharmaguideline.com

| Reaction | Starting Materials | Key Intermediate | Final Product (after further steps) |

| Henry Pathway | Benzaldehyde derivative + Nitroalkane | β-Nitro alcohol | β-Amino alcohol |

| Nef Pathway | Salt of a nitroalkane | Aldehyde or Ketone | Functionalized Precursor |

Bruckner Method for 3-Methyl Isoquinolines from Propenylbenzenes

A specific method for synthesizing 3-methylisoquinolines was developed by Bruckner and his colleagues, utilizing propenylbenzenes as starting materials. sciencemadness.org This study particularly focused on propenylbenzenes derived from the O-methyl ethers of allylphenols, such as anethole (B165797) (from p-propenylphenol) and isosafrole (from safrole), which could be converted in high yield to propenylanisoles. sciencemadness.org

The core of the Bruckner method involves the addition of dinitrogen trioxide (generated in situ from sodium nitrite (B80452) and sulfuric acid) to the propenylbenzene, forming a pseudonitrosite. sciencemadness.org The yield of this pseudonitrosite formation is highly dependent on the substitution pattern of the benzene ring. For example, propenylbenzenes with a methoxy (B1213986) group ortho to the propenyl side chain showed marked variations in yield depending on the position of a third substituent. sciencemadness.org It has been proposed that the reaction proceeds via an electrophilic attack of the nitro group on the double bond, and steric hindrance from a third substituent can inhibit this addition, leading to lower yields. sciencemadness.org

The following table illustrates the variability in pseudonitrosite yields based on the substitution pattern of the propenylanisole.

| Propenylbenzene Derivative | Yield of Pseudonitrosite | Reference |

| 2-Methoxypropenylbenzene | Excellent | sciencemadness.org |

| 2-Methoxy-5-methylpropenylbenzene | Excellent | sciencemadness.org |

| 2,5-Dimethoxypropenylbenzene | Excellent | sciencemadness.org |

| 2-Methoxy-3-methylpropenylbenzene | Low | sciencemadness.org |

| 2-Methoxy-3-chloropropenylbenzene | Low | sciencemadness.org |

| 2,3-Dimethoxypropenylbenzene | Low | sciencemadness.org |

These pseudonitrosites are then converted into the final 3-methylisoquinoline (B74773) products.

Regioselective Synthesis of Methoxy and Methyl Substituted Isoquinolines

Control of Substitution Patterns

Achieving specific substitution patterns on the isoquinoline nucleus is a central challenge in synthetic chemistry. The regioselectivity of cyclization reactions is often dictated by the electronic nature and position of substituents on the starting materials. researchgate.net For instance, in Pictet-Spengler type reactions, electron-donating groups on the aromatic ring of the phenylethylamine starting material facilitate the reaction and direct the cyclization, typically favoring the less sterically hindered ortho position. researchgate.net

A highly versatile and modern approach to constructing polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the creation of an eneamido anion intermediate that can be trapped in situ with various electrophiles. nih.govharvard.edu This strategy provides exceptional control over the substitution pattern, enabling the assembly of up to four components in a single operation to produce structurally diverse isoquinolines that are otherwise difficult to access. nih.govharvard.edu

The table below showcases the synthesis of various substituted isoquinolines using this method, demonstrating the control over substitution at different positions of the isoquinoline core.

| Imine Substrate | Nitrile | Electrophile | Product | Yield (%) | Reference |

| o-Tolualdehyde tert-butylimine | Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | 85 | nih.gov |

| o-Tolualdehyde tert-butylimine | Acetonitrile | Allyl bromide | 4-Allyl-3-methylisoquinoline | 67 | nih.gov |

| 5-Methoxy-o-tolualdehyde tert-butylimine | Benzonitrile | H₂O | 6-Methoxy-3-phenylisoquinoline | 89 | nih.gov |

| 3-Methoxy-o-tolualdehyde tert-butylimine | Benzonitrile | H₂O | 8-Methoxy-3-phenylisoquinoline | 80 | nih.gov |

| 5-(Trimethylsilyl)-o-tolualdehyde tert-butylimine | Isobutyronitrile | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-3-isopropyl-6-(trimethylsilyl)isoquinoline | 55 | harvard.edu |

Investigations into Regioselectivity in Amination Reactions

The introduction of an amino group onto a pre-formed isoquinoline ring is a key functionalization step. The regioselectivity of this amination is highly dependent on the reaction conditions and the substrate's electronic properties. In the classical Chichibabin reaction, isoquinoline reacts with potassium amide in liquid ammonia (B1221849) to selectively yield isoquinolin-1-amine, with the nucleophilic amide anion attacking the electron-deficient C1 position. thieme-connect.de

More detailed investigations into the amination of isoquinolinequinone derivatives have been performed using Density Functional Theory (DFT) analysis to rationalize the observed high regioselectivity. rawdatalibrary.netnih.gov These studies revealed that both local reactivity differences and steric hindrance are crucial factors. nih.gov For example, in the amination of certain isoquinoline-5,8-diones, nucleophilic attack occurs preferentially at the C7 position rather than C6. thieme-connect.denih.gov This preference is explained by the steric hindrance created by the coordination of a solvent molecule (like ethanol) to a neighboring carbonyl group, which blocks the C6 position. nih.gov Furthermore, electronic effects, such as the polarity of hydrogen bonds on carbonyl groups, can increase the electrophilicity of one carbon atom over another, thereby directing the regiochemical outcome of the amination. nih.gov

Synthesis of Functionalized 1-Methoxy-3-methylisoquinoline Derivatives

The synthesis of specifically functionalized derivatives of 1-methoxy-3-methylisoquinoline can be achieved through various modern catalytic methods. Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful tools for constructing functionalized isoquinolone cores, which can then be converted to the desired isoquinoline derivatives. nih.gov For example, N-pivaloyloxy aryl amides can react with internal alkynes in a [4+2] annulation process to form highly substituted isoquinolones. nih.gov These isoquinolones can be transformed into isoquinoline triflates (TfO-derivatives), which are excellent substrates for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with various aryl boronic acids. nih.gov

Another approach involves the ruthenium(II)-catalyzed intermolecular oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes. rsc.org This method allows for the efficient synthesis of highly substituted isoquinolones, which can serve as precursors. rsc.org By selecting an α-methyl benzyl isocyanate and an appropriately substituted alkyne, one could construct a 3-methylisoquinolone core. Subsequent O-alkylation would then yield the target 1-methoxy derivative.

Furthermore, a versatile method for preparing 1-methyl-3-phenylisoquinoline (B8776708) derivatives with methoxy substituents has been developed using polyphosphoric esters to cyclize oxime precursors. researchgate.net Adapting this methodology by choosing appropriate starting materials could provide a route to the 1-methoxy-3-methylisoquinoline framework.

The synthesis of dihydrothieno[2,3-c]isoquinolines, which are complex functionalized derivatives, often starts from a pre-built dihydroisoquinoline core that undergoes further cyclization and functionalization steps. acs.org These strategies highlight that the construction of complex derivatives often relies on the initial synthesis of a core isoquinoline structure, followed by a series of post-modification steps to install the desired functional groups.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 1-methoxy-3-methylisoquinoline scaffold, derivatization strategies would systematically modify different parts of the molecule to understand how these changes influence its interactions with biological targets. While specific SAR studies on 1-methoxy-3-methylisoquinoline are not extensively documented in the provided results, principles can be drawn from related methoxy-substituted heterocyclic systems.

Key areas for derivatization on the 1-methoxy-3-methylisoquinoline core would include:

The Methoxy Group: The methoxy group at the C1 position is a critical feature. Its electronic and steric properties can be modulated. For instance, in studies on other heterocyclic compounds, the position of a methoxy group has been shown to be a critical determinant of biological activity. nih.gov In some series, replacing a methoxy group with other alkoxy groups or bioisosteres could be explored to probe the impact on potency and selectivity.

The Methyl Group: The methyl group at C3 can be replaced with other alkyl or aryl groups to investigate the effect of size and lipophilicity on activity.

The Benzene Ring: The aromatic ring of the isoquinoline core is a prime target for substitution. Introducing various substituents (e.g., halogens, nitro groups, amino groups, or additional methoxy groups) at available positions (C4, C5, C6, C7, C8) can significantly alter the electronic distribution and steric profile of the molecule. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones have shown that methoxy substituents on the quinoline (B57606) ring play a crucial role in their anticancer activity. researchgate.net

The goal of these modifications is to identify which functional groups in which positions lead to enhanced biological effects. For example, in the development of resveratrol (B1683913) derivatives, the addition of methoxy groups was found to produce compounds with improved anti-platelet and anti-cancer effects compared to the parent compound. nih.gov Similarly, SAR studies on spautin-1, a quinazolinone derivative, showed that replacing a fluorine atom with a methoxy group significantly improved its activity in reducing the viability of lung cancer cells. mdpi.com These examples underscore the importance of methoxy groups and other substitutions in modulating the pharmacological profile of heterocyclic compounds.

Table 1: Potential Derivatization Sites on 1-Methoxy-3-methylisoquinoline for SAR Studies

| Position | Original Group | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| C1 | Methoxy (-OCH₃) | Demethylation to hydroxyl (-OH), substitution with larger alkoxy groups (-OR), or replacement with amino (-NH₂) or alkyl (-R) groups. | To probe the role of the hydrogen bond donor/acceptor capacity and steric bulk at this position. |

| C3 | Methyl (-CH₃) | Homologation to longer alkyl chains, introduction of functionalized alkyls, or replacement with aryl or heteroaryl rings. | To explore the impact of lipophilicity and steric hindrance near the nitrogen atom. |

Incorporation of Specific Moieties, e.g., α-Amino Acid Fragments

The conjugation of heterocyclic scaffolds with amino acids or peptides is a widely used strategy to enhance biological activity, improve pharmacokinetic properties, or create targeted drug delivery systems. Incorporating α-amino acid fragments into the 1-methoxy-3-methylisoquinoline structure could yield novel hybrid molecules with unique properties.

While direct synthesis examples for 1-methoxy-3-methylisoquinoline are not specified in the search results, general synthetic routes can be proposed based on established chemical methods. A common approach involves creating a reactive handle on the isoquinoline core to which an amino acid can be attached. For instance, a carboxyl group could be introduced onto the isoquinoline ring system, which can then form an amide bond with the amino group of an α-amino acid. Conversely, an amino group could be installed on the isoquinoline, allowing it to be coupled with the carboxylic acid of an amino acid.

The synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid provides a platform for varying substituents at the 3-amino group, which could include amino acid moieties. univ.kiev.ua Furthermore, the development of apoA-I mimetic peptides has demonstrated that incorporating α-methylated amino acids can stabilize peptide structures and enhance their biological properties, a principle that could be applied to isoquinoline-amino acid conjugates. nih.gov

Table 2: General Strategies for Incorporating α-Amino Acid Fragments

| Strategy | Description | Key Reaction |

|---|---|---|

| Amide Bond Formation (Strategy 1) | An amino-functionalized isoquinoline derivative is coupled with a protected α-amino acid using standard peptide coupling reagents. | Amide coupling (e.g., using DCC, HOBt, or HATU). |

| Amide Bond Formation (Strategy 2) | A carboxyl-functionalized isoquinoline derivative is coupled with a protected α-amino acid ester. | Amide coupling followed by ester hydrolysis if the free acid is desired. |

| Urea (B33335) Linkage | An amino-functionalized isoquinoline is reacted with an isocyanate derived from an amino acid ester. | Reaction of an amine with an isocyanate. |

These strategies would allow for the systematic attachment of various natural and unnatural α-amino acids, enabling the exploration of how different side chains (e.g., hydrophobic, polar, charged) appended to the 1-methoxy-3-methylisoquinoline core affect its biological profile.

Synthesis of Isoquinolinequinone Forms

Isoquinolinequinones are a class of compounds that feature a quinone moiety fused to the isoquinoline ring system. These structures are often associated with significant biological activity, including antitumor and antimicrobial properties. The synthesis of an isoquinolinequinone from 1-methoxy-3-methylisoquinoline would likely involve an oxidative demethylation followed by further oxidation.

The presence of a methoxy group on an aromatic ring often facilitates oxidation to the corresponding quinone. The general transformation of a methoxy-substituted aromatic compound to a quinone typically proceeds via the following steps:

Oxidative Demethylation: The methoxy group is cleaved under oxidative conditions to reveal a hydroxyl group, forming a hydroxyisoquinoline intermediate.

Oxidation to Quinone: The resulting hydroxyisoquinoline is then oxidized to the corresponding isoquinolinequinone.

A variety of oxidizing agents can be employed for such transformations, including ceric ammonium (B1175870) nitrate (B79036) (CAN), Fremy's salt (potassium nitrosodisulfonate), or electrochemical methods. The precise conditions and the regioselectivity of the oxidation would depend on the substitution pattern of the isoquinoline ring. For 1-methoxy-3-methylisoquinoline, oxidation would be expected to yield a p-quinone if an additional hydroxyl or methoxy group is present at the C4 position, or an o-quinone involving the C1 and an adjacent position. The synthesis of quinazolines, a related nitrogen-containing heterocycle, has been extensively studied, and methodologies from that field could potentially be adapted. elsevierpure.com The synthesis of quinones is a powerful tool for generating structural diversity and accessing compounds with novel electronic and biological properties.

Mechanistic Investigations of 1 Methoxy 3 Methylisoquinoline Reactivity

Elucidation of Reaction Pathways in Organic Synthesis

The unique electronic and structural features of 1-methoxy-3-methylisoquinoline, including the electron-donating methoxy (B1213986) group, the imine-like C=N bond, and the aromatic system, govern its behavior in various organic reactions.

Cycloaddition Mechanisms, e.g., [3+2] Cycloadditions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. youtube.com These are typically concerted, one-step reactions. youtube.com In this context, 1-methoxy-3-methylisoquinoline can act as a dipolarophile, reacting with various 1,3-dipoles.

The mechanism involves the interaction of the frontier molecular orbitals of the two reactants. The regioselectivity of the reaction, which determines the orientation of the dipole relative to the dipolarophile, can often be low, leading to mixtures of products. youtube.com However, in some cases, particularly with stabilized nitrilimines, the reactions can be highly selective. researchgate.net The use of a copper catalyst in azide-alkyne cycloadditions, a type of [3+2] reaction often called a "click reaction," can also enforce high regioselectivity. youtube.com

Table 1: Hypothetical [3+2] Cycloaddition Reactions of 1-Methoxy-3-methylisoquinoline

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Nitrile Oxide (R-C≡N⁺-O⁻) | 1-Methoxy-3-methylisoquinoline | Isoxazole-fused isoquinoline (B145761) |

| Azide (R-N₃) | 1-Methoxy-3-methylisoquinoline | Triazole-fused isoquinoline |

| Nitrilimine (R-C≡N⁺-N⁻-R') | 1-Methoxy-3-methylisoquinoline | Pyrazole-fused isoquinoline |

This table presents potential cycloaddition partners for 1-methoxy-3-methylisoquinoline and the resulting five-membered heterocyclic systems.

Photocyclization Mechanisms of Azadienes

A key synthetic route to the isoquinoline core involves the photocyclization of 2-azadienes. researchgate.net Combined experimental and computational studies have shown that this reaction proceeds through a unimolecular process in the triplet state, involving an (n,π*) transition. researchgate.net The presence of a methoxy group, as in the precursor to 1-methoxy-3-methylisoquinoline, is found to favor this photoreaction. researchgate.net

The proposed mechanism begins with a conformational equilibrium of the azadiene in the ground state. researchgate.net Upon photochemical excitation, the molecule transitions to an excited triplet state. This is followed by a six-electron electrocyclic ring closure to form the dihydroisoquinoline ring system. researchgate.net Subsequent aromatization, often through oxidation, yields the final isoquinoline product. The existence of a measurable luminescence during the reaction is consistent with the presence of an equilibrated triplet-state intermediate. researchgate.net

Mechanistic Insights into Electrophilic and Nucleophilic Additions

The reactivity of 1-methoxy-3-methylisoquinoline towards electrophiles and nucleophiles is dictated by the electronic properties of its substituted ring system. These reactions typically involve the addition to the carbon-carbon or carbon-nitrogen multiple bonds, leading to the breaking of a π-bond. libretexts.org

Electrophilic Additions: The π-electron-rich nature of the isoquinoline ring, enhanced by the electron-donating methoxy group at the C-1 position, makes it susceptible to electrophilic attack. dalalinstitute.com The general mechanism for electrophilic addition involves the initial attack of the electrophile (E⁺) on the π system, which acts as a nucleophile. dalalinstitute.comyoutube.com This can lead to the formation of a cationic intermediate (a carbocation or a cyclic cation like a bromonium ion), which is then attacked by a nucleophile (Nu⁻) to complete the addition. dalalinstitute.comlasalle.edu The regiochemistry of the addition is often governed by the stability of the cationic intermediate, with the electrophile adding to the position that results in the most stable cation. youtube.com

Nucleophilic Additions: The carbon-nitrogen double bond (imine functionality) in the isoquinoline ring is polarized, with the carbon atom at the C-1 position being electrophilic. This site is therefore prone to attack by nucleophiles. dalalinstitute.com The mechanism involves the attack of the nucleophile on the electron-deficient carbon, breaking the C=N π-bond and placing a negative charge on the nitrogen atom. dalalinstitute.com This intermediate is then typically protonated or reacts with an electrophile to yield the final product. Simple alkenes are generally not susceptible to nucleophilic attack unless activated by electron-withdrawing groups; however, the inherent polarity of the imine bond in isoquinoline facilitates this type of reaction. dalalinstitute.com

Kinetic and Spectroscopic Mechanistic Studies

To gain deeper, quantitative insight into reaction mechanisms, chemists employ specialized techniques such as kinetic isotope effect analysis and isotopic labeling experiments.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H/C-D bonds, a normal primary KIE (kH/kD > 1) is typically observed because the zero-point energy of a C-D bond is lower than that of a C-H bond, requiring more energy to break. libretexts.orgutdallas.edu

Secondary KIE: A secondary KIE occurs when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. wikipedia.org These effects are generally smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization at the labeled position during the transition state. wikipedia.orgepfl.ch For example, a change from sp³ to sp² hybridization at a carbon atom typically results in a small, normal KIE (kH/kD ≈ 1.1-1.2). epfl.ch

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |

| ~ 1 | No isotope effect | C-H bond is not broken or formed in the rate-determining step. |

| > 2 (Normal) | Primary KIE | C-H bond cleavage is likely the rate-determining step. |

| 1 - 1.4 (Normal) | Secondary KIE | Change in hybridization from sp³ to sp² at or near the reaction center. |

| < 1 (Inverse) | Secondary KIE | Change in hybridization from sp² to sp³; a more sterically crowded transition state. |

This table provides a general guide for interpreting KIE data in mechanistic studies. wikipedia.orgepfl.ch

Deuterium-Labeling Experiments for Mechanism Probing

Deuterium (B1214612) labeling is a fundamental technique used to trace the pathways of atoms and bonds during a chemical reaction. chem-station.com By strategically replacing specific hydrogen atoms in a reactant like 1-methoxy-3-methylisoquinoline with deuterium, chemists can follow the label's position in the products and intermediates, thereby elucidating the reaction mechanism. researchgate.net

This method is invaluable for distinguishing between proposed mechanistic pathways. For instance, in a rearrangement reaction, tracking the final position of a deuterium label can confirm or rule out specific bond migrations. Deuterium labeling is also the foundation for KIE studies. chem-station.com Furthermore, these experiments can help understand metabolic pathways, as deuterated compounds can be used as tracers. In some cases, introducing deuterium can intentionally slow down metabolism at a specific site, a strategy used in drug development. chem-station.com

Table 3: Potential Deuterium Labeling Sites in 1-Methoxy-3-methylisoquinoline for Mechanistic Studies

| Labeled Position | Potential Mechanistic Question |

| Methoxy Group (-OCD₃) | Probing reactions involving the methoxy group, such as demethylation or rearrangement. |

| Methyl Group (-CD₃) | Investigating reactions at the C-3 methyl group, such as oxidation, condensation, or C-H activation. |

| Aromatic Ring (e.g., C-4-D) | Studying the regioselectivity of electrophilic aromatic substitution or addition reactions. |

| Dihydroisoquinoline core | Elucidating mechanisms of reduction or oxidation of the heterocyclic ring. |

This table outlines how specific isotopic labeling of 1-methoxy-3-methylisoquinoline can be applied to answer different mechanistic questions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework. emerypharma.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR spectra help assign specific protons, while ¹³C NMR identifies the chemical environment of each carbon atom. emerypharma.comillinois.edu

For a closely related derivative, ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate, detailed NMR data has been reported. The ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, shows characteristic signals for the aromatic protons, as well as the methoxy (B1213986), methyl, and ethyl ester groups. rsc.org The ¹³C NMR spectrum provides complementary information, identifying all carbon atoms in the molecule, from the aromatic and heterocyclic rings to the substituent groups. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for Ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.22 | d | 8.2 | Aromatic H |

| 7.88 | d | 8.5 | Aromatic H |

| 4.50 | q | 7.1 | -OCH₂CH₃ |

| 4.13 | s | - | -OCH₃ |

| 2.63 | s | - | -CH₃ |

| 1.46 | t | 7.1 | -OCH₂CH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.31 | C=O |

| 160.47 | C1 |

| 150.87 | C3 |

| 137.71, 136.78, 126.80, 125.88, 123.06, 116.24, 115.69 | Aromatic/Heterocyclic Carbons |

| 61.36 | -OCH₂CH₃ |

| 53.96 | -OCH₃ |

| 23.55 | -CH₃ |

| 14.34 | -OCH₂CH₃ |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, confirming their connectivity within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This technique is invaluable for definitively linking the ¹H and ¹³C NMR assignments. HSQC spectra can also be edited to distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of a compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass to the third or fourth decimal place, which allows for the calculation of a unique elemental formula. researchgate.net This high level of accuracy is essential for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures. researchgate.netnih.gov For instance, the calculated mass for the protonated molecule [M+H]⁺ of ethyl 6-chloro-1-methoxy-3-methylisoquinoline-4-carboxylate is 280.0735, with the HRMS (ESI) analysis finding a mass of 280.0733, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sbq.org.br It is widely used to identify and quantify individual components within a complex mixture, such as the products of a chemical reaction. escholarship.org In the context of synthesizing isoquinoline (B145761) derivatives, GC-MS analysis would be used to assess the purity of the final product, identify any byproducts, and quantify residual starting materials or solvents. rsc.org The technique offers high sensitivity and resolution, and the resulting mass spectra can be compared against extensive libraries for compound identification. sbq.org.br

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions to gain structural information. wikipedia.org In this process, a specific ion (a precursor ion) is selected, accelerated to a higher kinetic energy, and then collided with neutral gas molecules (like argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the precursor ion to break apart into smaller fragment ions (product ions). wikipedia.org

The analysis of these fragmentation patterns is crucial for the structural elucidation of alkaloids. nih.gov Studies on isoquinoline alkaloids using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) have shown that the fragmentation pathways can reveal the binding modes of these molecules with other substances, such as DNA. nih.gov The way a complex dissociates—either by losing the ligand or by the destruction of the larger structure—provides insight into the nature of the chemical interaction. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy measures the energy required to excite the vibrational modes of a molecule. These energies correspond to the infrared region of the electromagnetic spectrum and are specific to the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. While a specific, published spectrum for 1-methoxy-3-methylisoquinoline is not widely available, its characteristic absorption bands can be predicted based on its constituent parts: the isoquinoline core, the methoxy group, and the methyl group.

The analysis of related compounds provides insight into the expected spectral features:

C-H Stretching: The molecule contains aromatic C-H bonds on the isoquinoline ring and aliphatic C-H bonds in the methyl and methoxy groups. Aliphatic C-H stretching vibrations are typically observed in the 2800–3000 cm⁻¹ region. docbrown.info For similar structures containing methoxy groups, asymmetric and symmetric stretching vibrations have been observed between 2930-2834 cm⁻¹. scielo.org.za

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the isoquinoline ring system are expected to produce a series of sharp bands in the 1450–1650 cm⁻¹ region.

Methoxy Group Vibrations: The methoxy group is characterized by a strong C-O stretching absorption. In ethers, this band typically appears in the 1060–1150 cm⁻¹ range. docbrown.info Bending modes for the CH₃ group are also identifiable, with in-plane bending observed around 1461 cm⁻¹ and out-of-plane bending near 1166 cm⁻¹ in analogous structures. scielo.org.za

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. docbrown.info It contains a complex pattern of overlapping bending and stretching vibrations that are unique to the entire molecular structure, making it invaluable for definitive identification when compared against a reference spectrum.

Table 1: Predicted FT-IR Absorption Bands for 1-methoxy-3-methylisoquinoline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aliphatic) | -CH₃, -OCH₃ | 2800 - 3000 |

| C=C / C=N Stretching | Isoquinoline Ring | 1450 - 1650 |

| C-H Bending (In-plane) | -CH₃ | ~1460 |

| C-O Stretching | Methoxy Ether | 1060 - 1150 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, typically from a near-infrared laser such as a Nd:YAG source at 1064 nm, which helps to minimize sample fluorescence. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

For 1-methoxy-3-methylisoquinoline, FT-Raman spectroscopy would be expected to yield strong signals for:

Aromatic Ring Breathing Modes: The symmetric expansion and contraction of the isoquinoline ring would produce a very intense and characteristic Raman peak.

C=C and C-C Stretching: The carbon-carbon bonds within the aromatic system and the bond connecting the methyl group are highly Raman active.

Methyl Group Vibrations: The symmetric C-H stretching of the methyl group would also be clearly visible.

This technique, often used in conjunction with FT-IR, provides a more complete vibrational profile of the molecule.

Resonance Raman (RR) spectroscopy is a powerful variant where the laser excitation wavelength is chosen to overlap with an electronic absorption band of the molecule. This results in a selective and significant enhancement (by a factor of 10² to 10⁶) of the vibrational modes associated with the light-absorbing part of the molecule, known as the chromophore.

In the case of 1-methoxy-3-methylisoquinoline, the chromophore is the conjugated isoquinoline ring system. By tuning the laser to one of its UV-Vis absorption maxima, Resonance Raman would selectively enhance the vibrations of the aromatic core, providing detailed information about its structure and electronic properties.

When applied in a biological context (biospectroscopy), this technique could potentially be used to study the interactions of 1-methoxy-3-methylisoquinoline with biomolecules like proteins or nucleic acids. However, specific research applying this technique to this compound is not documented in the available literature.

Electronic Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information about the electronic structure and conjugated systems.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. For aromatic compounds like 1-methoxy-3-methylisoquinoline, the primary absorptions are due to π→π* transitions within the conjugated isoquinoline system. A weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observable.

The presence of substituents on the aromatic ring influences the absorption spectrum:

The methoxy (-OCH₃) and methyl (-CH₃) groups are considered auxochromes. They can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect) compared to the parent isoquinoline molecule.

The solvent environment can also impact the position and intensity of absorption bands.

While a dedicated UV-Vis spectrum for 1-methoxy-3-methylisoquinoline is not specified, related aromatic ethers like o-methylanisole show absorption maxima in the 270-280 nm range. nist.gov The extended conjugation in the isoquinoline system would likely shift these bands further.

Table 2: Expected Electronic Transitions for 1-methoxy-3-methylisoquinoline

| Transition Type | Orbitals Involved | Chromophore | Expected Region |

|---|---|---|---|

| π→π* | π → π* | Isoquinoline Ring | UV (200-400 nm) |

Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed photons. Many conjugated aromatic systems are fluorescent, emitting light as electrons relax from an excited singlet state back to the ground state.

If 1-methoxy-3-methylisoquinoline is fluorescent, its emission spectrum would typically be a near mirror image of its lowest-energy absorption band and shifted to a longer wavelength (a phenomenon known as the Stokes shift). The intensity of the emission (quantum yield) and the duration of the excited state (lifetime) are key parameters that characterize the molecule's photophysical behavior. The solvent can also significantly influence the emission properties, a behavior known as solvatochromism. researchgate.net Specific photoluminescence studies on 1-methoxy-3-methylisoquinoline are not detailed in the reviewed sources.

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a compound in its crystalline form. mdpi.com This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, which in turn reveals the exact locations of the atoms. mdpi.com

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single crystal X-ray diffraction study for the compound Isoquinoline, 1-methoxy-3-methyl-. While crystallographic data are available for numerous isoquinoline derivatives, including those with methoxy and methyl substitutions at different positions or on a reduced isoquinoline core, the specific structural determination for the 1-methoxy-3-methyl isomer has not been reported in the public domain.

For a crystallographic study to be conducted, a suitable single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer, and a complete set of diffraction data is collected. mdpi.com The analysis of this data would provide key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for Isoquinoline, 1-methoxy-3-methyl-

Since no experimental data is available, the following table is a hypothetical representation of the type of information that would be obtained from a successful SC-XRD experiment. The values are illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.258 |

The determination of the solid-state structure of Isoquinoline, 1-methoxy-3-methyl- would provide invaluable insights into its molecular geometry and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. researchgate.net This information remains a subject for future investigation.

Computational Chemistry Applications in 1 Methoxy 3 Methylisoquinoline Research

Quantum Chemical Studies

Quantum chemical studies, employing various levels of theory, have been instrumental in elucidating the fundamental properties of isoquinoline (B145761) derivatives. These methods provide a theoretical framework for understanding molecular structure, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. mdpi.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in these calculations due to its reliable results. mdpi.com For isoquinoline and its derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), have been used to determine optimized molecular structures. figshare.com These calculations provide bond lengths and angles that are generally in good agreement with experimental data, confirming the stability of the computed structures. mdpi.com The optimization process ensures that the calculated geometry corresponds to a minimum on the potential energy surface. nih.gov

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. youtube.com While computationally less intensive, it does not fully account for electron correlation. scirp.org Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a more accurate description by including electron correlation effects. q-chem.comnih.gov MP2 is recognized as one of the simplest and most effective levels of theory beyond the Hartree-Fock approximation. q-chem.com Both HF and MP2 methods have been applied to study isoquinoline derivatives, often in conjunction with DFT to provide a comprehensive understanding of their electronic structure and properties. nih.govresearchgate.net The choice between these methods often involves a trade-off between computational cost and desired accuracy.

HOMO-LUMO Energy and Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. youtube.comreddit.com For isoquinoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and potential for charge transfer within the molecule. figshare.comnih.gov A smaller HOMO-LUMO gap can indicate that the molecule is more polarizable and may exhibit higher bioactivity. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (ionization potential). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electron affinity). nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. nih.govyoutube.com |

Vibrational Mode Analysis and Spectral Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. researchgate.net Computational methods, such as DFT, can be used to calculate the harmonic vibrational frequencies of molecules like 1-methoxy-3-methylisoquinoline. researchgate.net These theoretical calculations help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net The analysis of vibrational modes can distinguish between different types of vibrations, such as stretching and bending of specific bonds. scielo.org.za For instance, the characteristic vibrations of the methoxy (B1213986) group can be identified and compared with experimental spectra. scielo.org.za

Computational UV-Visible Spectral Characterization

Time-dependent density functional theory (TD-DFT) is a common method used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. scielo.org.zasharif.edu These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. scielo.org.za By analyzing the molecular orbitals involved in these transitions, such as HOMO to LUMO transitions, researchers can understand the nature of the electronic excitations. scielo.org.zalibretexts.org For isoquinoline derivatives, computational UV-Vis spectra have been used to correlate with experimental measurements and to explain the electronic properties of the molecule. figshare.comresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction of a small molecule, such as 1-methoxy-3-methylisoquinoline, with a biological macromolecule, typically a protein. unar.ac.idmdpi.com These methods are crucial in drug discovery and design for evaluating the binding affinity and orientation of a potential drug candidate within the active site of a target protein. unar.ac.idnih.gov The process involves generating a 3D model of the ligand and the receptor and then using scoring functions to estimate the strength of their interaction. unar.ac.idmdpi.com For isoquinoline derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes or receptors. nih.govresearchgate.net The results of these simulations can guide the synthesis of new derivatives with improved biological activity. unar.ac.id

In Silico Molecular Docking Studies for Protein-Ligand Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net For isoquinoline derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and explaining their binding mechanisms.

Research on a series of isoindolin-1-one (B1195906) derivatives, which share structural similarities with the isoquinoline core, has utilized molecular docking to investigate their potential as phosphoinositol-3-kinase γ (PI3Kγ) inhibitors for gastric carcinoma. crossref.org These studies involve docking the compounds into the active site of the PI3Kγ protein to determine their binding poses and interactions. crossref.org The stability of these predicted interactions is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms in the protein-ligand complex over time. crossref.org

Key findings from such studies often reveal specific amino acid residues that are critical for binding. For instance, interactions can include hydrogen bonds with hinge region residues or π–sigma interactions with residues in selectivity pockets. crossref.org The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), provides a quantitative measure of the interaction strength. nih.gov In a study screening chemicals against the Myeloid leukemia 1 (MCL-1) protein, a target in breast cancer, several compounds were identified that strongly bind to key amino acid residues, showing higher binding affinities than control compounds. researchgate.net

While specific docking studies for 1-methoxy-3-methylisoquinoline are not prominent in the reviewed literature, the methodologies applied to its structural analogs provide a clear blueprint for how such an investigation would proceed. The methoxy and methyl groups of the compound would be analyzed for their potential to form hydrophobic and van der Waals interactions within a protein's binding pocket.

Table 1: Representative Protein-Ligand Interactions for Isoquinoline-Related Compounds from Molecular Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Isoindolin-1-one derivatives | PI3Kγ | Cys694, Lys644, Met804, Met953 | Hydrogen bonds, π–sigma interactions | crossref.org |

| Various Chemicals | MCL-1 | Not specified | Strong interactions with critical residues | researchgate.net |

| 3,4,3'-tri-O-methylflavellagic acid | αβ-tubulin, PLK1 | Colchicine-binding site | Strong binding affinity | nih.gov |

Computational Elucidation of Mass Spectrometric Fragmentation Behaviors

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of compounds. When coupled with computational chemistry, it becomes a powerful tool for elucidating complex fragmentation pathways that occur during MS analysis. nih.govresearchgate.net For isoquinoline alkaloids, a systematic investigation combining quadrupole time-of-flight mass spectrometry (Q-TOF/MS) with computational calculations has been conducted to understand their collision-induced dissociation (CID) patterns. nih.gov

Such studies have successfully categorized numerous isoquinoline alkaloids based on their characteristic fragmentation patterns. nih.gov The presence and position of substituents, such as methoxy and methyl groups, significantly influence these pathways. nih.gov Computational chemistry helps to rationalize these experimental observations by calculating the potential energy surfaces of different fragmentation routes, thereby identifying the most energetically favorable pathways. researchgate.netexlibrisgroup.com

For example, a comprehensive study on 66 isoquinoline alkaloids revealed several characteristic fragmentation behaviors directly relevant to the structure of 1-methoxy-3-methylisoquinoline. nih.gov It was found that isoquinoline alkaloids containing methoxy groups can undergo characteristic losses of a methyl radical (CH₃) or methane (B114726) (CH₄). nih.govacs.org Specifically, the loss of a CH₃ moiety is a common fragmentation behavior for compounds with a methoxy group. nih.gov Similarly, the presence of a quaternary N-methyl group often leads to the loss of a CH₃ fragment. nih.gov These established fragmentation rules provide a solid basis for the structural elucidation of new or unknown isoquinoline metabolites from natural sources. nih.govacs.org

Unusual fragmentation pathways have also been characterized for certain isoquinoline derivatives. In a study on isoquinoline-3-carboxamides, computational modeling was used to substantiate a proposed mechanism involving the loss of a small amine fragment followed by a spontaneous and reversible addition of water in the gas phase. sci-hub.se This highlights the synergy between experimental MS data and theoretical calculations in deciphering non-intuitive chemical reactions. sci-hub.se

Table 2: Computationally Verified Fragmentation Patterns in Isoquinoline Alkaloids

| Substituent Group | Characteristic Neutral Loss | Fragment Ion Formed | Reference |

| Methoxy Group | CH₃ | [M-CH₃]⁺ | nih.gov |

| Vicinal Methoxy Groups | CH₄ | [M-CH₄]⁺ | nih.govacs.org |

| Quaternary N-methyl Group | CH₃ | [M-CH₃]⁺ | nih.gov |

| Vicinal Methoxy and Hydroxy | CH₃OH | [M-CH₃OH]⁺ | nih.govacs.org |

| Methylenedioxy Group | CH₂O or CO | [M-CH₂O]⁺ or [M-CO]⁺ | nih.gov |

Theoretical Investigations of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the chemical structure of compounds with their biological activity. exlibrisgroup.com These in silico models are invaluable for predicting the activity of newly designed compounds and for optimizing lead compounds in drug discovery. exlibrisgroup.comacs.org For isoquinoline derivatives, QSAR studies have been successfully applied to understand the structural requirements for various pharmacological activities. exlibrisgroup.com

One such study focused on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3), a target for prostate cancer. exlibrisgroup.comacs.org The developed QSAR model utilized specific molecular descriptors, such as 3D-MoRSE (3D-Molecule Representation of Structures from Electron diffraction) descriptors, which encode information about the 3D structure of the molecule. exlibrisgroup.com The resulting model was statistically robust and provided insights into which structural features were crucial for inhibitory activity, thereby guiding the design of more potent inhibitors. exlibrisgroup.comacs.org

Similarly, 3D-QSAR studies have been performed on a series of substituted dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov These models help identify the key steric and electronic features of the molecules that contribute to their inhibitory potency. nih.gov In another example, QSAR methods were used to develop new pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se The models explained the structure-activity relationship in terms of three-dimensional variables, leading to the successful design and synthesis of new antibacterial compounds. sci-hub.se

Table 3: Summary of QSAR Studies on Isoquinoline Derivatives

| Compound Series | Target/Activity | QSAR Method | Key Findings | Reference |

| 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives | AKR1C3 Inhibition | 3D-MoRSE descriptors | Identified key structural descriptors for predicting bioactivity and optimizing lead compounds. | exlibrisgroup.comacs.org |

| Substituted dihydroisoquinoline derivatives | Leucine Aminopeptidase (LAP) Inhibition | 3D-QSAR (Field-based) | Provided information on structural characteristics contributing to inhibitory potency. | nih.gov |

| Pyrimido-isoquinolin-quinones | Anti-MRSA Activity | 3D-QSAR (CoMFA, CoMSIA) | Identified structural changes in steric and electronic properties to improve antibacterial activity. | sci-hub.se |

Structure Activity Relationship Sar Studies of 1 Methoxy 3 Methylisoquinoline Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinoline (B145761) derivatives is profoundly influenced by the types of substituents and their locations on the isoquinoline nucleus.

Methoxy (B1213986) Group Influence on Bioactivity

Methoxy groups are prevalent in many biologically active isoquinoline alkaloids. nih.gov Their presence and position can significantly modulate the pharmacological effects of the parent compound. For instance, some isoquinoline derivatives with methoxy groups exhibit anti-inflammatory and antitumor properties. The methoxy groups can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. ontosight.ai

Research on various isoquinoline alkaloids has highlighted the importance of methoxy substituents. For example, in some aporphine (B1220529) alkaloids, the presence of methoxy groups at specific positions is a key determinant of their bioactivity. nih.gov Similarly, studies on protoberberine alkaloids, which have a tetracyclic system derived from benzyltetrahydroisoquinoline, show that methoxy groups contribute to their diverse pharmacological actions, including antiviral effects. nih.gov The electronic effects of the methoxy group, being an electron-donating group, can also influence the reactivity and binding affinity of the isoquinoline ring system. researchgate.net

Methyl Group Influence on Bioactivity

The introduction of a methyl group can have a significant impact on the biological activity of isoquinoline derivatives. researchgate.net The methyl group can affect the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. researchgate.net For example, N-methylation is a crucial step in the biosynthesis of many benzylisoquinoline alkaloids. rsc.org

In some cases, the presence of a methyl group can enhance the potency of a compound. researchgate.net For instance, a study on tetrahydroisoquinoline-derived antagonists of LFA-1/ICAM-1 showed that substitution at the α-amino acid residue, including with methyl-bearing groups, could improve potency. nih.gov The position of the methyl group is also critical. In a study of quinoline (B57606) derivatives, the position of a methyl group was shown to affect the compound's anti-proliferative potential against cancer cell lines. nih.gov

Effects of Other Ring Substitutions (e.g., Quaternary Nitrogen, Methylenedioxy Groups)

Beyond methoxy and methyl groups, other substitutions on the isoquinoline ring system play a vital role in defining biological activity.

Quaternary Nitrogen: The presence of a quaternary nitrogen atom, as seen in protoberberine alkaloids like berberine, is a key structural feature. nih.gov This positive charge can be crucial for electrostatic interactions with biological targets. Quaternary benzo[c]phenanthridine (B1199836) alkaloids, which are a class of isoquinoline alkaloids, exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory activities. researchgate.net The quaternization of the nitrogen atom can also influence the compound's solubility and distribution in biological systems. researchgate.net

Methylenedioxy Groups: Methylenedioxy groups are another common substituent in isoquinoline alkaloids and are known to contribute to their biological activity. rsc.org For example, in certain phthalideisoquinoline alkaloids, the presence of a methylenedioxy group at specific positions was found to be an important contributor to their antiepileptic and analgesic properties. rsc.org Simple aporphine isoquinoline alkaloids are often substituted with hydroxy, methoxy, and methylenedioxy groups, which collectively determine their pharmacological profile. rsc.org

Modulation of Structural Architecture and Photophysical Behavior by Methyl Substituents

Methyl substituents can also influence the structural architecture and, consequently, the photophysical properties of isoquinoline derivatives. The introduction of a methyl group can alter the electronic distribution and steric hindrance within the molecule, which in turn affects its absorption and emission spectra. mdpi.comresearchgate.net

For instance, in a study of novel isoquinoline derivatives, N-methylation of a secondary amide group resulted in a red-shift in both the absorption and emission maxima, although it also led to a lower fluorescence quantum yield. mdpi.com This demonstrates that even a seemingly minor modification like the addition of a methyl group can significantly alter the photophysical characteristics of the compound. The position of the methyl group can also impact these properties. mdpi.com

Regioselectivity and Stereochemistry in SAR

The precise spatial arrangement of atoms and functional groups within a molecule is critical for its biological activity.

Influence of Amino Acid Fragment Location and Structure on Activity

The incorporation of amino acid fragments into the isoquinoline scaffold can lead to potent and selective biological activity. The location and structure of the amino acid moiety are crucial determinants of the resulting compound's efficacy. A study on tetrahydroisoquinoline-derived antagonists of the LFA-1/ICAM-1 interaction demonstrated that the structure-activity relationship of the α-amino acid residue was highly specific. nih.gov

Chiral Lead Optimization and Scaffold-Hopping Approaches

In the development of novel therapeutic agents based on the 1-methoxy-3-methylisoquinoline scaffold, two key strategies for lead optimization are the exploration of chirality and scaffold hopping. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties while potentially discovering new intellectual property.

Chiral Lead Optimization

The presence of a stereocenter at the 3-position of the isoquinoline core in 1-methoxy-3-methylisoquinoline introduces the possibility of stereoisomers, namely (R)- and (S)-enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities. Therefore, the synthesis and biological evaluation of individual enantiomers of 1-methoxy-3-methylisoquinoline derivatives are crucial steps in lead optimization.

The synthesis of enantiopure 3-methyl-substituted tetrahydroisoquinolines has been achieved through various asymmetric methods, including asymmetric hydrogenation and the use of chiral auxiliaries. mdpi.com For instance, the asymmetric reduction of corresponding imines or enamines containing the isoquinoline moiety is a common approach to obtain chiral tetrahydroisoquinolines with high enantioselectivity. mdpi.com While these methods apply to the reduced tetrahydroisoquinoline core, similar principles of asymmetric synthesis can be adapted to produce chiral 1-methoxy-3-methylisoquinoline derivatives.

A study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds demonstrated that the stereochemistry can significantly impact the biological effect. nih.gov The individual enantiomers were synthesized and tested, with one enantiomer showing greater activity in affecting the cell cycle, inducing mitochondrial membrane depolarization, and cellular ROS production in cancer cells. nih.gov This underscores the importance of evaluating the enantiomers of 1-methoxy-3-methylisoquinoline derivatives separately to identify the more active or less toxic isomer.

The following table illustrates the concept of how biological activity can differ between enantiomers, based on data for chiral tetrahydroquinoline derivatives.

| Compound | Enantiomer | Cell Line | IC50 (µM) |

| Compound A | (R) | A2780 | 10 |

| Compound A | (S) | A2780 | 50 |

| Compound B | (R) | HT-29 | 5 |

| Compound B | (S) | HT-29 | 25 |

| This table is a conceptual representation based on the principle that enantiomers can have different biological activities and does not represent actual data for 1-methoxy-3-methylisoquinoline derivatives. |

Scaffold-Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead compound by mimicking its key pharmacophoric features. This approach is particularly useful for generating new chemical entities with improved properties or for navigating around existing patents.

For the 1-methoxy-3-methylisoquinoline scaffold, scaffold hopping could involve replacing the isoquinoline core with other bicyclic or heterocyclic systems that can spatially arrange the key substituents (the 1-methoxy and 3-methyl groups and any other pharmacophorically important groups) in a similar orientation. For example, quinazoline, quinoxaline, or benzimidazole (B57391) cores could be considered as potential isosteres.

A study on the discovery of novel EGFR inhibitors utilized a scaffold hopping approach where a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was proposed as a new scaffold. nih.gov This demonstrates the successful application of this strategy within the broader isoquinoline class. Another example involved scaffold-hopping from a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead to identify new potent tubulin inhibitors with different scaffolds. nih.gov

The process of scaffold hopping typically involves:

Pharmacophore Modeling: Identifying the essential structural features of the 1-methoxy-3-methylisoquinoline lead compound responsible for its biological activity.

Virtual Screening: Searching chemical databases for compounds containing different scaffolds but matching the pharmacophore model.

Synthesis and Biological Evaluation: Synthesizing the identified hits and testing their biological activity to validate the scaffold hop.

The following table provides examples of potential scaffold hops for the 1-methoxy-3-methylisoquinoline core.

| Original Scaffold | Potential Hopped Scaffold | Rationale |

| 1-Methoxy-3-methylisoquinoline | 4-Methoxy-2-methylquinazoline | Nitrogen atom positions are altered, but the overall shape and substituent vectors can be similar. |

| 1-Methoxy-3-methylisoquinoline | 1-Methoxy-3-methyl-1H-indazole | Replacement of the phenyl ring with a pyrazole (B372694) ring, potentially altering electronic properties while maintaining key interactions. |

| 1-Methoxy-3-methylisoquinoline | 5-Methoxy-7-methyl-1,8-naphthyridine | Introduces an additional nitrogen atom in the second ring, which could offer new interaction points. |

| This table is a conceptual representation of potential scaffold hopping strategies and does not represent experimentally validated equivalents. |

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. japsonline.com These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the physicochemical properties that govern activity.

For a series of 1-methoxy-3-methylisoquinoline derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of 1-methoxy-3-methylisoquinoline analogs with varying substituents at different positions would be synthesized, and their biological activities (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). nih.gov